molecular formula C17H16N4O3S B3744577 N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3744577
M. Wt: 356.4 g/mol
InChI Key: ZVZDHSIFMRYEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it has been reported to act through various pathways, including inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors. Its mechanism of action may vary depending on the biological activity being studied.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of microbial and fungal strains, induce apoptosis in cancer cells, reduce inflammation, and exhibit anticonvulsant activity. Its effects may vary depending on the concentration, duration of exposure, and the biological system being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is its diverse biological activities, which make it a potential therapeutic agent for various diseases. Its synthesis method is simple and yields a high purity product, making it suitable for use in scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and epilepsy. Further studies are needed to determine its safety and efficacy in clinical settings. Another direction is the exploration of its mechanism of action and the identification of its cellular targets. This could provide insights into its biological activities and potential therapeutic applications. Additionally, the development of novel derivatives of N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea could lead to the discovery of new compounds with improved pharmacological properties.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. Its potential as a therapeutic agent has been investigated in various preclinical studies, and it has shown promising results.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-13-7-3-5-11(9-13)15-20-21-17(25-15)19-16(22)18-12-6-4-8-14(10-12)24-2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZDHSIFMRYEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-3-[(2Z)-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.